molecular formula C25H29N5O5S B2725579 2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxypropyl)butanamide CAS No. 1173728-30-7

2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxypropyl)butanamide

Cat. No.: B2725579
CAS No.: 1173728-30-7
M. Wt: 511.6
InChI Key: RUBBAQOQMGPOHD-UHFFFAOYSA-N
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Description

“2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxypropyl)butanamide” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxypropyl)butanamide” involves multiple steps, including the formation of the imidazoquinazoline core, the attachment of the furylmethyl group, and the final coupling with the butanamide moiety. Typical reaction conditions may include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furylmethyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions may target the oxo groups within the compound, potentially converting them to hydroxyl groups.

    Substitution: The compound’s structure allows for substitution reactions, particularly at the furylmethyl and butanamide moieties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furylmethyl ketones, while reduction may produce hydroxyl derivatives.

Scientific Research Applications

Chemistry

The compound’s unique structure makes it a valuable target for synthetic chemists interested in developing new methodologies for constructing heterocyclic compounds.

Biology

In biological research, the compound may be studied for its potential interactions with various biomolecules, including proteins and nucleic acids.

Medicine

The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress or inflammation.

Industry

In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which “2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxypropyl)butanamide” exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions may modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxypropyl)butanamide analogs: Compounds with similar core structures but different substituents.

    Other heterocyclic compounds: Compounds containing imidazoquinazoline or furylmethyl groups.

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties.

Properties

IUPAC Name

2-[[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methoxypropyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O5S/c1-3-20(23(32)26-11-7-12-34-2)36-25-29-18-10-5-4-9-17(18)22-28-19(24(33)30(22)25)14-21(31)27-15-16-8-6-13-35-16/h4-6,8-10,13,19-20H,3,7,11-12,14-15H2,1-2H3,(H,26,32)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBBAQOQMGPOHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCCCOC)SC1=NC2=CC=CC=C2C3=NC(C(=O)N31)CC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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